molecular formula C10H11BrN2O3 B1196821 Brallobarbital CAS No. 561-86-4

Brallobarbital

Cat. No. B1196821
CAS RN: 561-86-4
M. Wt: 287.11 g/mol
InChI Key: DYODAJAEQDVYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brallobarbital is a barbiturate developed in the 1920s . It has sedative and hypnotic properties, and was used for the treatment of insomnia . Brallobarbital was primarily sold as part of a combination product called Vesparax, composed of 150 mg secobarbital, 50 mg brallobarbital, and 50 mg hydroxyzine .


Molecular Structure Analysis

The molecular formula of Brallobarbital is C10H11BrN2O3 . Its molar mass is 287.113 g·mol −1 . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Brallobarbital has a molecular weight of 287.110 . Its IUPAC name is 5-(2-bromoprop-2-en-1-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione .

Scientific Research Applications

  • Mechanism of Action of Barbiturates : Barbiturates like brallobarbital act by enhancing the action of γ-aminobutyric acid (GABA) on GABAA receptors and can directly activate these receptors at higher concentrations. This mechanism is central to their sedative and anticonvulsant properties (Löscher & Rogawski, 2012).

  • Treatment of Epilepsy : Phenobarbital, closely related to brallobarbital, is widely used for treating epilepsy, especially in developing countries. Its effectiveness is comparable to other antiepileptic drugs, but concerns about cognitive and behavioral side effects persist (Kwan & Brodie, 2004).

  • Drug Combinations and Effects : A study on the combination of secobarbital, brallobarbital, and the antihistamine etodroxizine in mice showed that while individual drugs had specific effects, their combination produced enhanced sedative effects and hypothermia. This suggests the complexity of drug interactions in such combinations (Wolffgramm, Lechner, & Coper, 1988).

  • Induction of Drug Metabolism : Phenobarbital, part of the same class as brallobarbital, is known for inducing hepatic drug metabolism, a discovery significant for understanding drug interactions and the effects of drugs on the body (Negishi, 2017).

  • Toxicology of Brallobarbital : Research on Vesparax intoxications, which include brallobarbital, highlights the risks of overdose and the need for careful monitoring of drug concentrations in cases of acute poisoning (Sticht & Käferstein, 2005).

  • Clinical Use in Neurological Disorders : Barbiturates retain importance in neurology, particularly as anticonvulsant and anaesthetic agents. Their primary mechanism involves increasing GABA-mediated inhibition (Smith & Riskin, 1991).

  • Psychological and Clinical Investigations : Studies have examined the therapeutic effectiveness of barbiturates in treating anxiety and other psychological disorders, noting their varying effects and implications for clinical use (Reynolds et al., 1965).

  • Drug Interactions : Phenobarbital's ability to stimulate its own metabolism and that of other drugs is a significant factor in clinical pharmacology and drug therapy (Cucinell et al., 1965).

  • Developmental Outcomes in Children : Studies on phenobarbital, which shares pharmacological properties with brallobarbital, have explored its impact on developmental outcomes in children, particularly in the context of epilepsy treatment (Abubakar et al., 2007).

properties

IUPAC Name

5-(2-bromoprop-2-enyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3H,1-2,4-5H2,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYODAJAEQDVYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)NC(=O)NC1=O)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204648
Record name Brallobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brallobarbital

CAS RN

561-86-4
Record name Brallobarbital
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brallobarbital [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brallobarbital
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brallobarbital
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRALLOBARBITAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0N7A2M3MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brallobarbital
Reactant of Route 2
Brallobarbital
Reactant of Route 3
Brallobarbital
Reactant of Route 4
Brallobarbital
Reactant of Route 5
Brallobarbital
Reactant of Route 6
Brallobarbital

Citations

For This Compound
291
Citations
TD Yih, JM Van Rossum - Xenobiotica, 1976 - Taylor & Francis
… In preliminary studies we found that the hypnosis after oral administration of brallobarbital … be caused by brallobarbital, we have studied the pharmacokinetics of brallobarbital in detail …
Number of citations: 3 www.tandfonline.com
W Ehrenthal, K Pfleger - Fresenius' Zeitschrift für analytische Chemie, 1976 - Springer
… lieB sich auch nach Einnahme einer therapeutischen Dosis Brallobarbital nachweisen. … -Methylbrallobarbital den Molekfilpeak mit m/e = 314 und m/e = 316, der bei Brallobarbital selbst …
Number of citations: 0 link.springer.com
GD Groot, RAA Maes, ANP Van Heijst - Clinical Toxicology, 1981 - Taylor & Francis
… for brallobarbital and 255 mL/min for secobarbital, both at a blood flow rate of 300 mL/min. This resulted in a half-life of 2.6 h for brallobarbital and … volume, for brallobarbital a still faster …
Number of citations: 4 www.tandfonline.com
H Keding, G Schmidt - Arzneimittel-forschung, 1969 - europepmc.org
[Excretion ratios of brallobarbital in man] - Abstract - Europe PMC … [Excretion ratios of brallobarbital in man] … [Isolation and identification of brallobarbital metabolites] …
Number of citations: 2 europepmc.org
H De Peuter, M Brams, D Joseph, D Bertrand… - Biophysical Journal, 2018 - cell.com
… tested barbiturates, namely pentobarbital, brallobarbital, thiopental and selenobarbital, act … analogs, such as the bromo-derivative brallobarbital, which is clinically available, and the …
Number of citations: 3 www.cell.com
J Lhermann - Gazette Medicale de France, 1964 - europepmc.org
[CLINICAL APPLICATION OF A NEW VERY ACTIVE HYPNOTIC ASSOCIATING SODIUM SECOBARBITAL, CALCIUM BRALLOBARBITAL AND HYDROXYZINE (UC-8130)] …
Number of citations: 2 europepmc.org
F Coudoré, JM Alazard, M Paire… - Journal of analytical …, 1993 - academic.oup.com
… The internal standards brallobarbital and promazine were obtained from UCB Pharma and … The working solution of brallobarbital, used for screening and quantitation of barbiturates, …
Number of citations: 26 academic.oup.com
TD YIH, JM VAN ROSSUM - 1976 - pascal-francis.inist.fr
PECULIAR PHARMACOKINETICS OF BRALLOBARBITAL AS A SOURCE OF COMPLICATIONS IN VESPARAX CERCLE INTOXICATION … PECULIAR …
Number of citations: 0 pascal-francis.inist.fr
S Muthukrishnan, P Prakathi, T Sivakumar… - Antibiotics, 2022 - mdpi.com
… Molecular docking results showed that compounds, such as Brallobarbital, and 5 methyl 2 phenylindolizine had the lowest E- min values, which suggests that these compounds could …
Number of citations: 4 www.mdpi.com
LA Hermans - 1973
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.